3,5-Dimethoxytoluene
Overview
Description
3,5-Dimethoxytoluene is a methoxylated phenolic derivative with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is a clear, colorless to yellow liquid with a warm, sweet, nut-like, earthy-mossy odor . This compound is one of the main constituents of the floral volatiles in different rose varieties .
Mechanism of Action
3,5-Dimethoxytoluene is a methoxylated phenolic derivative that plays a significant role in the scent profile of many rose varieties . This article aims to provide a comprehensive overview of the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the result of its action, and the influence of environmental factors on its action.
Mode of Action
It is known that the compound is synthesized from orcinol through two successive methylation reactions . These reactions are catalyzed by O-methyltransferases , enzymes that transfer a methyl group from S-adenosyl methionine to their substrate.
Biochemical Pathways
The biosynthesis of this compound involves the methylation of orcinol, a process catalyzed by O-methyltransferases . This pathway leads to the production of this compound, a major scent component in many hybrid roses .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a scent compound. It contributes to the characteristic “tea aroma” scent of many rose varieties . .
Biochemical Analysis
Biochemical Properties
3,5-Dimethoxytoluene plays a significant role in biochemical reactions, particularly in the biosynthesis of floral scents. It is synthesized from orcinol through two successive methylation reactions catalyzed by O-methyltransferases . These enzymes, specifically orcinol O-methyltransferases, facilitate the methylation of precursor molecules to produce this compound . The interaction between this compound and these enzymes is crucial for the formation of this compound in rose petals.
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. Its role in floral scent production suggests that it may influence cell signaling pathways related to scent biosynthesis. The presence of this compound in rose petals indicates its involvement in the regulation of gene expression related to scent production
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with O-methyltransferases. These enzymes catalyze the methylation of orcinol to produce this compound . The binding of this compound to these enzymes is essential for its biosynthesis. Additionally, the compound may influence gene expression related to scent production, although specific mechanisms remain to be fully understood.
Metabolic Pathways
This compound is involved in the metabolic pathway of floral scent biosynthesis. It is synthesized from orcinol through the action of O-methyltransferases . These enzymes play a critical role in the methylation process, leading to the formation of this compound. The interaction between this compound and these enzymes is essential for its production and subsequent involvement in metabolic pathways.
Preparation Methods
3,5-Dimethoxytoluene can be synthesized from orcinol through two successive methylation reactions catalyzed by O-methyltransferases . The synthetic route involves the following steps :
- A solution of dry orcinol in dry anhydrous acetone containing anhydrous potassium carbonate is refluxed with dimethyl sulfate for 4 hours.
- After refluxing, the solution is filtered, and the inorganic residue is washed with hot acetone.
- The combined acetone solution is distilled, and the residue is macerated with crushed ice.
- The product is extracted with ether, dried with anhydrous sodium sulfate, and distilled to obtain this compound.
Chemical Reactions Analysis
3,5-Dimethoxytoluene undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions and their conditions are:
Catalytic Oxidation: It can also be converted to 2-methoxy-6-methyl-1,4-benzoquinone by catalytic oxidation with hydrogen peroxide.
Substitution: The methoxy groups in this compound can undergo nucleophilic substitution reactions under appropriate conditions.
Scientific Research Applications
3,5-Dimethoxytoluene has various scientific research applications :
Medicine: Research is ongoing to explore its potential therapeutic applications due to its unique chemical properties.
Comparison with Similar Compounds
3,5-Dimethoxytoluene is unique due to its specific substitution pattern on the toluene ring . Similar compounds include:
2,5-Dimethoxytoluene: Differing in the position of the methoxy groups.
2,6-Dimethoxytoluene: Another isomer with different methoxy group positions.
3,4,5-Trimethoxytoluene: Contains an additional methoxy group.
1,3-Dimethoxybenzene: Lacks the methyl group present in this compound.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their structures.
Properties
IUPAC Name |
1,3-dimethoxy-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-4-8(10-2)6-9(5-7)11-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZBLVRXRWHLFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063339 | |
Record name | 3,5-Dimethoxytoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4179-19-5 | |
Record name | 3,5-Dimethoxytoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4179-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxytoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004179195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethoxytoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3-dimethoxy-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Dimethoxytoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethoxytoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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